

Validating the Structure of 2-(3,4-Difluorophenyl)oxirane: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is paramount. This guide provides a comparative analysis of spectroscopic techniques for the validation of **2-(3,4-Difluorophenyl)oxirane**, a key building block in the synthesis of various pharmaceutical compounds. To offer a clear benchmark, its spectroscopic data is compared with the well-characterized, non-fluorinated analog, 2-phenyloxirane (styrene oxide).

Introduction to 2-(3,4-Difluorophenyl)oxirane

2-(3,4-Difluorophenyl)oxirane is a heterocyclic organic compound featuring an oxirane (epoxide) ring attached to a 3,4-difluorinated phenyl group. Its molecular formula is $C_8H_6F_2O$, with a molecular weight of 156.13 g/mol. The fluorine substituents significantly influence the electronic properties of the aromatic ring, which in turn affects the spectroscopic characteristics of the molecule. Accurate structural elucidation is crucial for its application in medicinal chemistry, particularly as an intermediate in the synthesis of therapeutic agents like Ticagrelor.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-(3,4-Difluorophenyl)oxirane** and 2-phenyloxirane, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-(3,4-Difluorophenyl)oxirane	2.73	dd	5.4, 2.5	1H, Oxirane CH_2
3.14	dd	5.4, 4.0	1H, Oxirane CH_2	
3.80-3.88	m	1H, Oxirane CH		
6.99-7.11	m	2H, Aromatic CH		
7.14	dt	10.0, 8.2	1H, Aromatic CH	
2-phenyloxirane	2.81	dd	5.5, 2.7	1H, Oxirane CH_2
3.16	dd	5.5, 4.1	1H, Oxirane CH_2	
3.87	dd	4.1, 2.7	1H, Oxirane CH	
7.27-7.37	m	5H, Aromatic CH		

Table 2: ^{13}C NMR Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Assignment
2-(3,4-Difluorophenyl)oxirane	51.3	Oxirane CH ₂
51.4 (d, $^4\text{JC-F} = 1.7$ Hz)		Oxirane CH
114.3 (d, $^2\text{JC-F} = 18.2$ Hz)		Aromatic CH
117.4 (d, $^2\text{JC-F} = 17.5$ Hz)		Aromatic CH
121.7 (dd, $^3\text{JC-F} = 6.5$ Hz, $^4\text{JC-F} = 3.8$ Hz)		Aromatic CH
134.8 (dd, $^3\text{JC-F} = 5.7$ Hz, $^4\text{JC-F} = 3.5$ Hz)		Aromatic C
150.2 (dd, $^1\text{JC-F} = 248$ Hz, $^2\text{JC-F} = 12.7$ Hz)		Aromatic C-F
150.6 (dd, $^1\text{JC-F} = 248$ Hz, $^2\text{JC-F} = 12.9$ Hz)		Aromatic C-F
2-phenyloxirane	51.1	Oxirane CH ₂
52.3		Oxirane CH
125.5		Aromatic CH
128.3		Aromatic CH
128.6		Aromatic CH
137.9		Aromatic C

Table 3: IR Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
2-(3,4-Difluorophenyl)oxirane	~3050	Aromatic C-H stretch
~2990	Oxirane C-H stretch	
~1600, ~1500	Aromatic C=C stretch	
~1280, ~870	C-O-C stretch (oxirane ring)	
~1100	C-F stretch	
2-phenyloxirane	3080-3010	Aromatic and Olefinic C-H stretch
1267	C-O-C symmetric stretch (oxirane ring)	
950-810	C-O-C asymmetric stretch (oxirane ring)	
770-730, 690-710	C-H out-of-plane bend (aromatic)	

Table 4: Mass Spectrometry Data

Compound	m/z	Assignment
2-(3,4-Difluorophenyl)oxirane	156.0387	[M] ⁺ (Calculated for C ₈ H ₆ F ₂ O)
2-phenyloxirane[1]	120.1	[M] ⁺
91.1	[M - CHO] ⁺	
89.1	[M - CHO - H ₂] ⁺	

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The

solution was transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

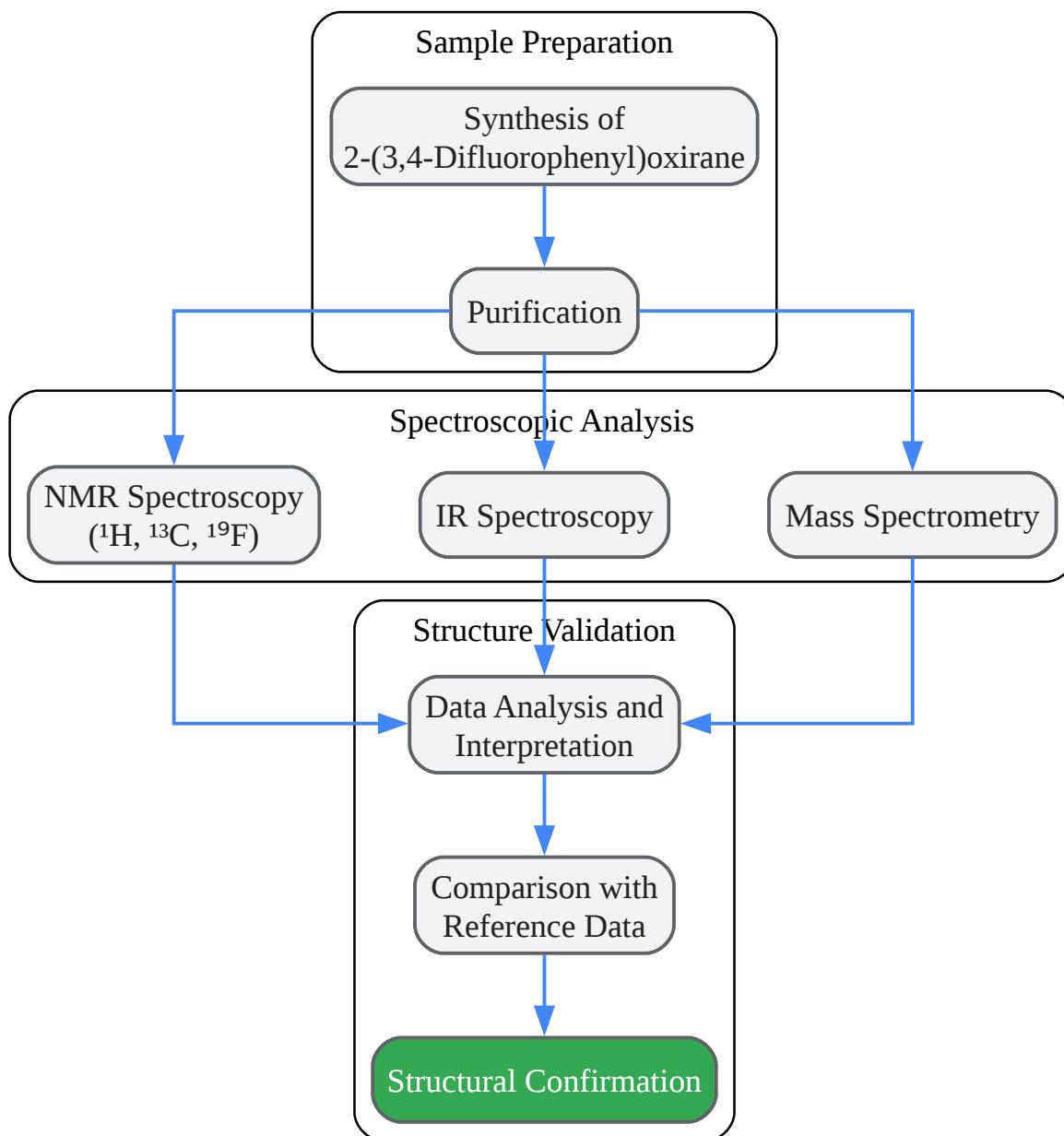
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion.

Visualizing the Validation Workflow and a Potential Metabolic Pathway

The following diagrams illustrate the logical workflow for the spectroscopic validation of **2-(3,4-Difluorophenyl)oxirane** and a hypothetical signaling pathway involving its potential downstream metabolite.



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Experimental workflow for spectroscopic validation.



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Hypothetical signaling pathway involvement.

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References

- 1. Styrene oxide(96-09-3) MS spectrum [chemicalbook.com]
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